3-Chloro-2-fluoro-4-methylpyridine
Overview
Description
3-Chloro-2-fluoro-4-methylpyridine is a chemical compound with the CAS Number: 1214377-89-5. It has a molecular weight of 145.56 .
Synthesis Analysis
The synthesis of this compound involves several steps. An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 . The InChI key is RELMYRCPOKZADY-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, it is used as a reactant in the synthesis of several compounds with therapeutic potential .Physical and Chemical Properties Analysis
This compound has a boiling point of 162℃, a density of 1.33, and a refractive index of 1.5030 . It is a clear liquid and is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Drug Development
- 3-Chloro-2-fluoro-4-methylpyridine is utilized in the synthesis of various compounds. For instance, it has been used in the functionalization of pyridinylmethyl groups, leading to the creation of cognition enhancer drug candidates like DMP 543 (Pesti et al., 2000).
Chemical Synthesis and Reactions
- It plays a role in various chemical synthesis processes. An example includes its use in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, showcasing its importance in creating complex chemical structures (Shi Qunfeng et al., 2012).
- The compound is also involved in the reactions with caesium fluoroxysulphate, leading to the production of a mixture of products depending on the solvent used (Stavber & Zupan, 1990).
Halogen Exchange in Heterocycles
- This compound is used in studies exploring halogen/halogen displacement in pyridines and other heterocycles. This research contributes to understanding how different halogens can be substituted in complex organic molecules (Schlosser & Cottet, 2002).
Vibrational Spectra Studies
- The compound is significant in the study of vibrational spectra of monosubstituted pyridines, which helps in understanding the molecular characteristics and behavior of these compounds (Green, Kynaston & Paisley, 1963).
Application in Medicine and Pesticide Synthesis
- It serves as an important intermediate in the synthesis of medicines and pesticides. Its purification and separation are critical for producing high-purity products used in these industries (Su Li, 2005).
Safety and Hazards
Future Directions
The future directions for 3-Chloro-2-fluoro-4-methylpyridine are promising. It is expected that many novel applications of TFMP, a group to which this compound belongs, will be discovered in the future . The unique physicochemical properties of these compounds make them valuable in the agrochemical and pharmaceutical industries .
Mechanism of Action
Target of Action
3-Chloro-2-fluoro-4-methylpyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals and agrochemicals . The specific targets of this compound can vary depending on the final product it is used to create.
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. As a halogenated pyridine, it can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling , to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of more complex molecules .
Biochemical Pathways
For example, it has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which play a role in cellular response to cytokines and stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be largely dependent on the specific structure and properties of the final synthesized product .
Result of Action
For instance, in the synthesis of p38α mitogen-activated protein kinase inhibitors, it contributes to the inhibition of the kinase, thereby modulating cellular responses to cytokines and stress .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its reactivity in Suzuki–Miyaura coupling reactions can be influenced by the choice of catalyst and the reaction conditions . Furthermore, the stability and efficacy of the final product can also be influenced by environmental factors .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMYRCPOKZADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298325 | |
Record name | 3-Chloro-2-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-89-5 | |
Record name | 3-Chloro-2-fluoro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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